6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, an indole moiety at the 2nd position, and a 4-methylphenyl group attached to the nitrogen atom of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 1H-indole-3-carboxaldehyde, the indole ring is constructed through cyclization reactions.
Bromination: The indole derivative is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Imidazo[1,2-a]pyridine Ring: The brominated indole is then reacted with a pyridine derivative under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
N-Substitution: Finally, the compound is subjected to N-substitution with 4-methylaniline to introduce the 4-methylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design of molecular inhibitors and activators for various enzymes and receptors.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds also contain a bromine atom and a pyridine ring but differ in their overall structure and substitution pattern.
6-bromo-1H-indol-3-yl acetate: Similar in containing a brominated indole moiety but differs in the functional groups attached.
Uniqueness
6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C22H17BrN4 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
6-bromo-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H17BrN4/c1-14-6-9-16(10-7-14)25-22-21(26-20-11-8-15(23)13-27(20)22)18-12-24-19-5-3-2-4-17(18)19/h2-13,24-25H,1H3 |
InChI Key |
CECVBEWKVJPWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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